molecular formula C9H10N2 B1165669 PARA-DODECYLCALIX(6)ARENE CAS No. 102622-21-9

PARA-DODECYLCALIX(6)ARENE

Cat. No.: B1165669
CAS No.: 102622-21-9
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Description

Context within Supramolecular Chemistry and Macrocyclic Host Systems

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the intricate dance of molecules, studying the design and synthesis of complex, functional systems held together by non-covalent interactions. bbau.ac.in At the heart of this field are macrocyclic host systems, three-dimensional molecules with cavities capable of encapsulating smaller "guest" molecules. bbau.ac.inrhhz.net These host-guest interactions are the foundation for creating molecular devices, sensors, and advanced materials. bbau.ac.in Among the prominent families of macrocyclic hosts, which include cyclodextrins and cucurbiturils, calixarenes have emerged as a versatile and widely studied class of compounds. rhhz.netnankai.edu.cn

Significance of Calix[n]arene Architectures

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde (B43269). Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their characteristic cup-like shape. The number of phenolic units, denoted by "n" in calix[n]arene, determines the size of the macrocyclic cavity and its conformational flexibility. bbau.ac.inmdpi.com This variability allows for the synthesis of calixarenes with tailored sizes and properties, making them highly adaptable for specific applications. rhhz.net Calix bbau.ac.inarenes, containing six phenolic units, offer a larger and more flexible cavity compared to their smaller calix rsc.orgarene counterparts, enabling the complexation of a wider range of guest molecules and even multiple metal centers. rsc.orgresearchgate.net Their robust chemical nature, with stability in the presence of strong acids and bases, further enhances their utility in various chemical environments. bbau.ac.in

Specific Academic Relevance of Calixnih.govarene Derivatives

The true power of calixarenes lies in the ability to functionalize their "upper" (para-position of the phenol) and "lower" (phenolic hydroxyl groups) rims. This chemical modification allows for the fine-tuning of their solubility, recognition properties, and self-assembly behavior. nankai.edu.cn Calixarene (B151959) derivatives have found applications in diverse fields such as ion and molecule recognition, catalysis, and the development of nanomaterials. researchgate.netresearchgate.net For instance, water-soluble calixarene derivatives, like p-sulfonatocalix[n]arenes, exhibit fascinating affinities for organic cations and can serve as scaffolds for responsive host-guest systems. nankai.edu.cn The introduction of specific functional groups can lead to the creation of sophisticated molecular platforms with predefined symmetries, such as C3v-symmetrical calix bbau.ac.inarenes, which are valuable for designing advanced macrocyclic systems. ulb.ac.be

Overview of Research Trajectories for PARA-DODECYLCALIX(6)ARENE

Research on para-dodecylcalix bbau.ac.inarene and its analogues has explored several promising avenues. A significant area of investigation is their self-assembly properties, with studies focusing on their behavior at air-water interfaces and their ability to form stable monolayers and other organized structures. mdpi.com These properties are crucial for the development of thin films and sensors. Another key research direction is their application in the formation of nanoparticles, particularly solid lipid nanoparticles (SLNs). mdpi.com The unique architecture of para-dodecylcalix bbau.ac.inarene makes it a building block for creating nanostructured materials with potential applications in drug delivery and cosmetics. mdpi.com Furthermore, the coordination chemistry of calix bbau.ac.inarenes, including those with dodecyl substituents, is an active area of research, with a focus on creating metal complexes for catalysis and molecular recognition. rsc.orgnih.gov The ability of the calix bbau.ac.inarene scaffold to host multiple metal ions opens up possibilities for developing novel catalysts with enhanced activity and selectivity. researchgate.net

Properties

CAS No.

102622-21-9

Molecular Formula

C9H10N2

Synonyms

PARA-DODECYLCALIX(6)ARENE

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization

Direct Synthesis Approaches for PARA-DODECYLCALIX(6)ARENE Scaffold

The construction of the this compound framework is typically achieved through direct synthesis methods involving the condensation of p-dodecylphenol and formaldehyde (B43269).

The most common and direct method for synthesizing this compound is the base-catalyzed one-pot condensation of para-dodecylphenol with formaldehyde. This reaction involves the formation of methylene (B1212753) bridges between the phenolic units, leading to a mixture of cyclic oligomers of varying sizes. The selection of the base, solvent, and reaction temperature plays a crucial role in directing the synthesis towards the desired hexameric product.

The general reaction scheme involves heating a mixture of p-dodecylphenol, a formaldehyde source (such as formalin or paraformaldehyde), and a catalytic amount of a strong base in a high-boiling aromatic solvent. The water generated during the condensation is typically removed to drive the reaction to completion.

Table 1: Typical Reagents and Conditions for One-Pot Synthesis

Reagent/ConditionDescription
Phenolic Precursorp-Dodecylphenol
Aldehyde SourceFormaldehyde (formalin or paraformaldehyde)
CatalystStrong bases (e.g., NaOH, KOH, RbOH)
SolventHigh-boiling aromatic solvents (e.g., xylene, diphenyl ether)
TemperatureReflux conditions of the chosen solvent

Achieving high selectivity for the calix(6)arene ring size over other potential oligomers (e.g., calix(4)arene, calix(8)arene) is a significant challenge in calixarene (B151959) synthesis. The final product distribution is influenced by several interdependent factors. The nature of the alkali metal cation in the base catalyst can act as a template, with larger cations like rubidium (Rb⁺) and cesium (Cs⁺) often favoring the formation of larger macrocycles such as calix(6)arenes and calix(8)arenes.

Furthermore, precise control over the reaction temperature and the rate of water removal can influence the kinetic and thermodynamic pathways of the cyclization process. A slower, more controlled reaction may favor the thermodynamically more stable product. The ratio of phenol (B47542) to formaldehyde is another critical parameter that must be optimized to suppress the formation of linear oligomers and other cyclic byproducts.

Table 2: Influence of Reaction Parameters on Ring Size Selectivity

ParameterEffect on Ring Size Selectivity
Base Cation Larger cations (e.g., Rb⁺, Cs⁺) tend to favor larger ring sizes.
Temperature Can influence the equilibrium between different calix[n]arenes.
Reactant Ratio Optimization is crucial to maximize the yield of the desired hexamer.
Solvent The polarity and boiling point of the solvent affect reaction kinetics.

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. One major issue is the management of the reaction's exothermicity, particularly during the initial hydroxymethylation of the phenol. Efficient heat transfer becomes critical in large reactors to maintain a consistent temperature profile and avoid runaway reactions.

Another consideration is the physical nature of the reaction mixture, which can become highly viscous or even solidify as the reaction progresses. This necessitates robust mechanical stirring to ensure homogeneity. The work-up procedure, which typically involves precipitation and multiple washing steps to remove linear oligomers and other impurities, can also be cumbersome and generate significant solvent waste on a large scale. The development of more efficient purification methods, such as selective crystallization, is an area of ongoing research to improve the scalability and environmental footprint of the synthesis.

Post-Synthetic Modification and Derivatization Strategies

Once the this compound scaffold is synthesized, its properties can be tailored through post-synthetic modification. Functionalization can occur at either the "lower rim" (the hydroxyl groups) or the "upper rim" (the para-positions opposite the hydroxyls). This article focuses on the upper rim.

The upper rim of this compound is already occupied by dodecyl groups, which provide solubility in nonpolar solvents. However, further functionalization of the aromatic rings can be achieved to introduce new functionalities.

The introduction of coordinating groups onto the calixarene framework is a powerful strategy for creating receptors for ions and neutral molecules. A common approach involves electrophilic aromatic substitution on the phenolic rings. However, a more versatile method begins with a calix mdpi.comarene precursor bearing reactive groups that can be converted into coordinating functionalities.

For instance, a calix mdpi.comarene can be synthesized with nitro groups at the upper rim, which can then be reduced to amino groups. These amino groups serve as versatile handles for further derivatization. In one example, a dinitro-calix mdpi.comarene derivative was reduced to the corresponding diamino intermediate using hydrazine (B178648) in the presence of a palladium on carbon catalyst. beilstein-journals.org This diamino compound was then reacted with a phosphino (B1201336) benzoic acid derivative via an amide coupling reaction to install phosphine (B1218219) coordinating groups. beilstein-journals.org

This multi-step approach allows for the introduction of a wide variety of coordinating groups, including amines, amides, phosphines, and carboxylic acids, thereby enabling the design of highly specific molecular receptors.

Table 3: Example of Upper Rim Functionalization to Introduce Phosphine Groups

StepReactionReagents and ConditionsFunctional Group Introduced
1Nitration (on a precursor calix mdpi.comarene)Nitrating agent (e.g., HNO₃/H₂SO₄)Nitro (-NO₂)
2Reduction Hydrazine, Pd/C (catalyst)Amino (-NH₂)
3Amide Coupling Phosphino benzoic acid, EDC·HCl, DMAP (cat.), CH₂Cl₂Phosphine-amide

Upper Rim Functionalization

Incorporation of Responsive Moieties

The integration of stimuli-responsive units into the this compound structure allows for the creation of "smart" materials that can alter their properties in response to external signals like light or chemicals.

Photoresponsive Moieties: A prominent example is the incorporation of azobenzene (B91143) units. The trans form of an azobenzene-containing guest molecule can form a complex within the cavity of a calix researchgate.netarene. acs.org Upon irradiation with UV light, the azobenzene isomerizes to its cis form, causing a significant conformational change that can lead to the disassembly of the complex. This process is often reversible with visible light, providing a mechanism for the photocontrolled capture and release of guest molecules. acs.org

Redox-Responsive Moieties: Redox-active groups, such as viologen (bipyridinium) units, can be covalently attached to the calixarene framework. rsc.orgresearchgate.net The electrochemical state of the viologen arm can be switched between its dicationic, radical cationic, and neutral forms. This change in charge and conformation can induce threading and dethreading motions, effectively creating a molecular switch or machine. rsc.orgresearchgate.net Dansyl groups have also been incorporated to create multiresponsive systems that react to electrochemical stimuli. unibo.itresearchgate.net

Attachment of Polymeric Scaffolds

This compound can serve as a macromolecular building block for the synthesis of advanced polymeric materials. This is achieved by covalently linking the calixarene units, either to each other or to other polymer backbones.

One common strategy involves introducing polymerizable groups, such as allyl functions, onto the lower rim of the calixarene. iicbe.org Subsequent polymerization of these functionalized monomers can lead to linear or cross-linked poly-calix researchgate.netarenes. iicbe.org Another approach involves the condensation of calix researchgate.netarene derivatives, such as hexaesters, with existing polymers like polyethyleneimine to form new calix researchgate.netamide-based polymers. rsc.org These polymeric materials combine the recognition properties of the calixarene cavity with the mechanical and processing advantages of polymers, making them suitable for applications like heavy metal ion adsorption. iicbe.orgrsc.org

Lower Rim Functionalization

The lower rim, consisting of six phenolic hydroxyl groups, is the most common site for chemical modification. These hydroxyl groups provide reactive handles for a wide range of chemical transformations, allowing for precise tuning of the calixarene's solubility, conformation, and binding properties.

Etherification and Alkylation

The O-alkylation of the lower rim hydroxyls is a fundamental functionalization reaction. By reacting the parent calixarene with various alkyl halides in the presence of a base (e.g., potassium carbonate), ether functionalities can be introduced. The degree of substitution, from mono-alkylation to full hexa-alkylation, can be controlled by carefully managing the reaction conditions, such as the stoichiometry of the reactants. researchgate.net This method allows for the attachment of simple alkyl chains (methylation, benzylation) or more complex functional groups. researchgate.net For instance, grafting specific groups onto the lower rim of a 1,3,5-trimethoxy p-tert-butylcalix researchgate.netarene has been used to create ligands for organometallic complexes. researchgate.net

Table 1: Examples of Lower Rim Etherification/Alkylation Conditions for Calix researchgate.netarenes
Reagent(s)BaseSolventProduct TypeReference
Alkyl Halide (e.g., CH₃I)K₂CO₃AcetonitrilePartial or full alkylation researchgate.net
Benzyl BromideNaHDMF/THFBenzylated derivatives researchgate.net
Allyl BromideK₂CO₃AcetoneAllyloxy derivatives for polymerization iicbe.org
Esterification and Amidation

Ester and amide derivatives of calix researchgate.netarenes are widely synthesized to enhance their ion-binding capabilities. nih.gov

Esterification: This is typically achieved by reacting the calixarene with acyl chlorides or carboxylic anhydrides in the presence of a base. This reaction can be performed to achieve full substitution, yielding hexaester derivatives. researchgate.nettandfonline.com

Amidation: The direct formation of amides from the phenolic hydroxyls is not straightforward. A common route involves a two-step process: first, the hydroxyl groups are alkylated with an α-haloacetamide derivative (e.g., N,N-dialkyl-α-chloroacetamide) in the presence of a base like K₂CO₃. researchgate.net This O-alkylation reaction results in the desired amide functionalities tethered to the lower rim via an ether linkage. Microwave-assisted syntheses have been shown to dramatically shorten the reaction times for preparing both ester and amide derivatives from hours or days to just a couple of hours. researchgate.nettandfonline.com

Table 2: Synthesis of Lower Rim Ester and Amide Derivatives
Derivative TypeSynthetic MethodKey ReagentsConditionsReference
HexaesterAcylationAcyl ChlorideConventional heating or Microwave researchgate.nettandfonline.com
HexaamideO-alkylationN,N-dialkyl-α-chloroacetamide, K₂CO₃, KIReflux in Acetone researchgate.net
HexaamideMicrowave-assisted O-alkylationN,N-dialkyl-α-chloroacetamideMicrowave irradiation researchgate.nettandfonline.com

Bridged and Strapped Derivatives

To reduce the conformational flexibility of the calix researchgate.netarene macrocycle and pre-organize its binding cavity, "bridges" or "straps" can be installed. This involves covalently linking two or more of the phenolic units. Considerable attention has been given to bridging the lower rim of calix researchgate.netarenes. nih.gov For example, an m-xylene (B151644) unit can be used to span across the lower rim, locking the calixarene into a more rigid cone-like structure. nih.gov Bridging can also occur at the upper rim, where condensation reactions between aldehyde and amine groups on different phenyl rings can form cage-like structures. nih.gov These modifications are crucial for creating highly selective host molecules.

Immobilization onto Solid Supports

For applications in areas such as chromatography, solid-phase extraction, and heterogeneous catalysis, it is often necessary to immobilize this compound onto a solid support. Silica (B1680970) is one of the most widely used support materials for this purpose. nju.edu.cn

The primary strategies for immobilization include:

Covalent Attachment: This involves functionalizing the calixarene with a reactive group that can form a covalent bond with the support's surface. For silica surfaces, which are rich in silanol (B1196071) (-SiOH) groups, the calixarene can be modified with a silane (B1218182) coupling agent. Alternatively, the silica can be functionalized with a linker molecule, such as an isocyanate, which then reacts with the calixarene's hydroxyl groups. rsc.orgmdpi.com

Physical Adsorption: In this simpler method, the calixarene is adsorbed onto the surface of the support through non-covalent interactions. While less robust than covalent attachment, it can be an effective method for certain applications.

The choice of immobilization technique depends on the desired stability and the intended application of the final material. nih.gov

Table 3: Strategies for Immobilization of Calixarenes
Support MaterialImmobilization StrategyLinker/Functional GroupApplicationReference
Silica GelCovalent AttachmentAminopropyl silane, isocyanateChromatography, Ion Sorption rsc.orgmdpi.comnih.gov
Mesoporous SilicaCovalent AttachmentToluene di-iso-cyanateSensing, Solid Phase Extraction rsc.orgmdpi.com
Magnetic Nanoparticles (Silica Coated)Covalent AttachmentPotassium carbonate mediated linkageHeterogeneous Catalysis scielo.br

Supramolecular Recognition and Host Guest Chemistry

Fundamental Principles of Host-Guest Interactions

The formation of stable complexes between para-dodecylcalix(6)arene (the host) and guest molecules is governed by a combination of complementary factors, including the nature of the interacting forces, the conformational adaptability of the host, and the influence of its peripheral functional groups.

The encapsulation of guest molecules within the calixarene (B151959) cavity is a thermodynamically favorable process driven by multiple non-covalent interactions. The primary forces at play include:

Hydrophobic Interactions: The deep, non-polar cavity formed by the aromatic walls and the extended hydrophobic environment created by the twelve-carbon dodecyl chains are the principal drivers for binding non-polar or amphiphilic guests in polar solvents. The release of ordered solvent molecules from the host's cavity and the guest's surface upon complexation results in a significant entropic gain, favoring complex formation.

Electrostatic Interactions: While the core of the calixarene is hydrophobic, the lower rim contains hydroxyl groups that can engage in electrostatic interactions. For guest molecules with complementary functionalities, such as ammonium ions, hydrogen bonding between the guest and the phenolic hydroxyl groups of the calixarene is a key stabilizing factor nih.govnih.gov. Cation-π interactions can also occur between positively charged guests and the electron-rich aromatic rings of the calixarene cavity acs.org.

π-π Stacking: The aromatic panels of the calixarene can interact favorably with aromatic guest molecules through π-π stacking, where the electron-rich π-systems of the host and guest align.

The calix researchgate.netarene framework is not rigid; it possesses significant conformational flexibility, which is crucial for its function as a molecular host. It can adopt several distinct conformations, including the cone, partial cone, 1,2-alternate, and 1,2,3-alternate forms. This conformational mobility allows the host to adapt its cavity shape and size to best accommodate a specific guest, a behavior known as induced fit or conformational selection nih.gov.

For instance, studies on hexaalkoxycalix researchgate.netarenes, which also feature long alkyl chains, have shown that the host can switch between conformations upon guest binding. A linear alkylammonium guest was found to induce a cone conformation, while bulkier, branched guests favored the selection of the 1,2,3-alternate conformation nih.gov. The stability of the resulting complex is highly dependent on the geometric and electronic complementarity between the guest and the specific conformer of the calixarene. The binding strength is often determined by how well the guest fits within the cavity and the number of stabilizing interactions, such as hydrogen bonds, that can be formed with a particular conformation nih.gov.

The para-dodecyl chains are not merely passive substituents; they play a critical role in modulating the host-guest properties of the calixarene. Their primary functions include:

Enhanced Recognition: The long alkyl chains effectively deepen the hydrophobic cavity, allowing for the encapsulation of larger guest molecules or those with long alkyl chains, thereby increasing the range of potential substrates.

Solubility Control: The dodecyl groups render the calixarene highly soluble in non-polar organic solvents, which is essential for studying its complexation behavior in these media.

Aggregation and Self-Assembly: The amphiphilic nature imparted by the hydrophobic dodecyl chains and the polar hydroxyl groups allows this compound to self-assemble into larger supramolecular structures, such as micelles, vesicles, or aggregates in solution nih.gov. This aggregation behavior can lead to cooperative binding phenomena, where the formation of an assembly creates novel binding sites or enhances the affinity for certain guests. In some cases, the binding of a guest can induce or modify the aggregation state of the calixarene mdpi.com.

Stoichiometry and Stability of Host-Guest Complexes

The characterization of a host-guest system involves determining the ratio in which the host and guest combine (stoichiometry) and the thermodynamic stability of the resulting complex.

The stability of a host-guest complex in solution is quantified by its association constant (Ka), also known as the binding constant. A higher Ka value signifies a more stable complex. The stoichiometry of complexation is frequently found to be 1:1, although other ratios such as 1:2 (host:guest) or 2:1 can also occur nih.gov. These parameters are commonly determined using techniques such as NMR, UV-Vis, or fluorescence spectroscopy titrations.

While specific Ka values for this compound are dependent on the guest, solvent, and temperature, data from related water-soluble calix researchgate.netarenes demonstrate the principles of affinity and selectivity. For example, the stability constants for complexes of a p-sulphonato-calix- researchgate.net-arene with various amino acids were determined via RP-HPLC, revealing varying affinities based on the nature of the amino acid side chain researchgate.net.

Table 1: Illustrative Stability Constants (Kf) for Complexes of p-sulphonato-37-(2-carboxy-methyloxy)-calix- researchgate.net-arene with Various Amino Acids in Water

This table serves as an example to illustrate the range of binding affinities in a calix researchgate.netarene system. Data is adapted from a study on a related water-soluble calix researchgate.netarene. researchgate.net

Guest (Amino Acid) Stability Constant (Kf / M-1)
Glycine 240
Alanine 180
Proline 150
Valine 120
Leucine 80
Phenylalanine 310
Tyrosine 340

A complete understanding of the binding process requires the determination of the thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). These values, typically measured by Isothermal Titration Calorimetry (ITC), reveal the nature of the driving forces behind complexation.

Enthalpy Change (ΔH): A negative ΔH indicates that the binding process is exothermic and enthalpically driven. This is characteristic of interactions involving the formation of strong, specific bonds such as hydrogen bonds and favorable van der Waals or electrostatic interactions.

Table 2: Hypothetical Thermodynamic Parameters for a 1:1 Host-Guest Complexation

This table illustrates how thermodynamic data can be presented to interpret the driving forces of complexation.

Thermodynamic ParameterValueInterpretation
Association Constant (Ka)5.0 x 104 M-1Strong binding affinity
Gibbs Free Energy (ΔG)-26.8 kJ/molSpontaneous complexation
Enthalpy (ΔH)-15.0 kJ/molEnthalpically favorable (exothermic)
Entropy (TΔS)+11.8 kJ/molEntropically favorable

Kinetic Aspects of Complex Formation and Dissociation

The kinetics of complex formation and dissociation are crucial for understanding the dynamic nature of host-guest interactions. For calix researchgate.netarene-based systems, these kinetics can be significantly influenced by the nature of the host, the guest, and the surrounding environment.

Research on a biomimetic calix researchgate.netarene-aza cryptand, which differs from para-dodecylcalix researchgate.netarene in its functionalization but provides insights into the general behavior of the calix researchgate.netarene scaffold, has demonstrated that modifications to the cavity can dramatically alter the kinetics of metal ion complexation. For instance, substituting anisole moieties with phenol (B47542) or quinone units on the calix researchgate.netarene core was found to strongly affect the rate of Zn(II) complexation, following the order: anisole-substituted <<< phenol-substituted < quinone-substituted, with complexation times ranging from hours to minutes or less. nih.gov This highlights the potential for sharp kinetic control over both metal ion binding and ligand exchange. nih.gov

While direct kinetic data for the complexation and dissociation of guests with para-dodecylcalix researchgate.netarene is not extensively detailed in the available literature, studies on similar macrocycles provide a framework for understanding these processes. For instance, the complexation of p-isopropylcalix researchgate.netarene with the cesium cation (Cs⁺) in a mixed solvent system was found to be an endothermic process, with stronger complexes forming at higher temperatures. mdpi.com This suggests that the thermodynamics of complexation, which are intrinsically linked to the kinetics, are sensitive to environmental factors. mdpi.com The dissociation of arene guests from transition metal complexes, a related process, is also known to be influenced by factors such as light, heat, and the presence of competing ligands. researchgate.netrsc.org

The dynamic nature of these interactions is often a fast exchange process on the NMR timescale, as observed in the host-guest binding of a water-soluble pillar researchgate.netarene with aromatic sulfonic acids. nih.gov This rapid equilibrium is a key feature of many supramolecular systems.

Selective Recognition of Diverse Guest Species

The unique structural features of para-dodecylcalix researchgate.netarene, including its hydrophobic cavity formed by the aromatic rings and the flexible dodecyl chains, enable it to selectively recognize a wide array of guest molecules.

Metal Ions (e.g., Transition Metals, Lanthanides, Actinides)

While specific studies on the interaction of para-dodecylcalix researchgate.netarene with metal ions are limited, the broader calix researchgate.netarene family has been extensively studied for metal ion complexation. The substitution of functional groups on the calixarene framework plays a pivotal role in determining the selectivity and affinity for different metal ions. For example, modifying a calix researchgate.netarene with phenol or quinone moieties can tune the relative selectivity for different guest ligands coordinating to a bound metal ion. nih.gov

Organic Cations and Anions

The recognition of organic cations and anions by calixarenes is driven by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. Water-soluble p-sulfonatocalixarenes, for example, exhibit strong binding abilities and high molecular selectivity for organic cations due to the cooperative effect of their π-rich cavities and sulfonate groups. mdpi.com While para-dodecylcalix researchgate.netarene is not sulfonated, its hydrophobic cavity can still engage in favorable interactions with the organic portions of ionic guests.

Neutral Molecules and Biomolecules (e.g., Dyes, Amino Acids, Peptides, Nucleic Acids)

The ability of calix researchgate.netarenes to bind neutral molecules and biomolecules is well-documented and is of significant interest for applications in sensing and biological systems.

Dyes: The complexation of dyes within the cavity of calixarenes can lead to changes in their photophysical properties, which can be exploited for sensing applications. For instance, the interaction of a dansyl amide labeled calix researchgate.netarene with alkaloids like atropine results in a significant increase in fluorescence intensity. nih.gov

Amino Acids and Peptides: The recognition of amino acids and peptides is a key area of research for calixarenes. The ability to bind these biomolecules generally follows the order: calix researchgate.netarene > calix nih.govarene > calix nih.govarene. nih.gov The binding is governed by a combination of hydrogen bonding, van der Waals forces, and cation-π interactions. nih.gov While some complexes involve the amino acid being located outside the calixarene cavity, others show the guest molecule encapsulated within the host. nih.gov For instance, a dodecaamine pillar researchgate.netarene has been shown to selectively bind acidic amino acids through ionic interactions. mdpi.com

Table 1: Examples of Biomolecule Recognition by Calixarene Analogs

Host Molecule Guest Molecule Key Interactions
Dodecaamine pillar researchgate.netarene Acidic Amino Acids (e.g., Glu, Asp) Ionic interactions between protonated amine groups of the host and carboxylate groups of the guest. mdpi.com
Dansyl amide labeled calix researchgate.netarene Atropine (alkaloid) Electrostatic interactions and hydrogen bonding. nih.gov

This table is based on data from analogous macrocyclic compounds to infer potential interactions with para-dodecylcalix researchgate.netarene.

Gas Molecules and Vapors

The porous nature of calixarene assemblies in the solid state makes them potential candidates for the selective adsorption of gases and vapors. While specific studies on para-dodecylcalix researchgate.netarene are not prevalent, calix nih.govarene-based sensors have been developed for the detection of aromatic hydrocarbons in aqueous solutions. mdpi.com

Stimuli-Responsive Host-Guest Systems

Stimuli-responsive host-guest systems, where the binding and release of a guest can be controlled by an external trigger, are a rapidly developing area of supramolecular chemistry. These systems have potential applications in areas such as drug delivery and controlled release.

Pillar[n]arenes, which share structural similarities with calixarenes, have been extensively used to construct stimuli-responsive systems. For example, pH-responsive systems based on carboxylated pillar researchgate.netarenes have been designed for the targeted delivery of cancer drugs. nih.gov The binding and release of the drug are controlled by changes in the pH of the surrounding environment. nih.gov Similarly, pH-responsive host-guest complexes have been demonstrated using a water-soluble pillar researchgate.netarene dodecyl-ammonium chloride, where the complexation and decomplexation can be reversibly controlled by the addition of an acid or a base. nih.gov

While specific examples of stimuli-responsive systems based on para-dodecylcalix researchgate.netarene are not widely reported, the principles demonstrated with related macrocycles suggest that it could be a viable platform for the development of such systems. The long dodecyl chains could impart amphiphilic character, potentially enabling the formation of responsive assemblies like vesicles or micelles.

pH-Responsive Interactions

A review of scientific literature indicates a lack of specific research findings on the pH-responsive host-guest interactions of this compound. While the broader class of calixarenes and related macrocycles like pillararenes have been functionalized to exhibit pH sensitivity, detailed studies, including data on association constants or structural changes in response to pH variations, are not available for the para-dodecyl derivative. frontiersin.orgnih.govresearchgate.net Therefore, no specific examples or data tables concerning its behavior as a pH-responsive system can be provided at this time.

Redox-Responsive Systems

There is no specific information available in the scientific literature regarding the development or study of redox-responsive systems based on this compound. Research on redox-active macrocycles often involves incorporating moieties like ferrocene or quinone into the calixarene structure to control guest binding through electrochemical stimuli. researchgate.netrsc.orgresearchgate.net However, studies detailing such modifications or the redox-responsive host-guest chemistry specifically for this compound have not been reported.

Photo-Responsive Systems

Investigations into the photo-responsive host-guest systems of this compound are not present in the available scientific literature. The creation of photo-responsive systems typically involves the integration of photo-isomerizable groups, such as azobenzene (B91143), with the macrocyclic structure, allowing for light-controlled association and dissociation of guest molecules. supradrug.com While this is a known strategy for other macrocycles, specific research applying this to this compound, including data on its photo-switching behavior, has not been documented.

Temperature-Responsive Interactions

Detailed research findings on the temperature-responsive host-guest interactions specifically involving this compound are not available. Studies on the thermodynamics of host-guest binding, which would include temperature-dependent measurements of binding constants and changes in enthalpy, entropy, and heat capacity, have been conducted for other host-guest systems but not for this compound. rsc.orgresearchgate.net Consequently, there is no data to present on how temperature variations modulate its molecular recognition capabilities.

Self Assembly and Supramolecular Architectures

Formation of Vesicles, Micelles, and Nanogels

The aggregation of para-dodecylcalix(6)arene in solution leads to the spontaneous formation of various supramolecular assemblies, including vesicles, micelles, and nanogels. These structures are of significant interest due to their potential applications as carriers and reaction vessels on the nanoscale. While specific studies on this compound are limited, the behavior of analogous amphiphilic calixarenes, such as p-sulfonatocalix rsc.orgarenes, provides valuable insights into these processes. nih.govnankai.edu.cn

The formation of micelles from amphiphilic molecules in solution occurs above a specific concentration known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). For related p-sulfonatocalix rsc.orgarene derivatives, the formation of micelles has been observed at concentrations well below the CMC of conventional surfactants, highlighting the strong driving force for self-assembly in these systems. nih.gov In mixed systems with cationic surfactants like dodecyltrimethylammonium bromide (C12TAB), the presence of a hexamethylated p-sulfonatocalix rsc.orgarene derivative at micromolar concentrations can induce micelle formation. nih.gov Interestingly, in such mixed systems, the critical micelle concentration was found to be relatively insensitive to the concentration of the calixarene (B151959) derivative itself. nih.gov

Table 1: Critical Aggregation Concentrations of a Related Calixarene System

SystemCritical Micelle Concentration (CMC)Reference
Dodecyltrimethylammonium bromide (C12TAB) with hexamethylated p-sulfonatocalix rsc.orgareneMicelle formation occurs at concentrations significantly below the CMC of pure C12TAB. nih.gov nih.gov

Note: This data is for a related p-sulfonatocalix rsc.orgarene system and is presented as an illustrative example of the expected behavior for this compound.

The morphology of the self-assembled structures of calixarenes can be influenced by various external stimuli, leading to transitions between different forms, such as from nanotubes to vesicles. dovepress.com This responsiveness is a key feature for the development of "smart" materials. For instance, water-soluble pillar rsc.orgarenes, which share structural similarities with calix rsc.orgarenes, have demonstrated the ability to reversibly convert between nanotube and vesicle morphologies. dovepress.com Such transitions can be triggered by changes in the environment, offering a means to control the encapsulation and release of guest molecules.

Supramolecular Polymers and Gels

The unique recognition properties of calixarenes make them excellent building blocks for the construction of supramolecular polymers and gels. These materials are held together by non-covalent interactions, such as host-guest complexation, which imparts them with dynamic and often responsive properties.

Supramolecular polymers can be fabricated through the highly selective and directional interactions of host-guest chemistry. rsc.org Calixarenes, with their well-defined cavities, can act as hosts for a variety of guest molecules, leading to the formation of extended polymer chains. rsc.orgnih.gov By using calix rsc.orgarenes functionalized with specific recognition sites, it is possible to create polymers with alternating host and guest units, leading to highly ordered materials. rsc.org This approach allows for precise control over the structure and properties of the resulting supramolecular polymer.

Supramolecular polymers and gels based on calixarenes have shown potential in a range of advanced material applications. nih.govnih.gov Their ability to respond to external stimuli makes them suitable for use in sensors, drug delivery systems, and self-healing materials. nih.gov For instance, calixarene-based supramolecular gels have been developed that exhibit high mechanical strength, a property not typically associated with materials held together by non-covalent bonds. nih.gov Furthermore, the incorporation of calixarenes into polymer matrices can enhance the adsorption capabilities of the material, for example, in the removal of heavy metal ions from water. rsc.org

Mechanically Interlocked Molecules (MIMs): Rotaxanes and Catenanes

Mechanically interlocked molecules are fascinating chemical architectures where molecules are linked topologically rather than through covalent bonds. researchgate.net Calix rsc.orgarenes have proven to be versatile platforms for the synthesis of such molecules, including rotaxanes and catenanes. beilstein-journals.orgmdpi.commdpi.com

In a rotaxane , a linear "axle" molecule is threaded through a macrocyclic "wheel," with bulky "stoppers" at the ends of the axle preventing the wheel from dethreading. beilstein-journals.orgmdpi.com Calix rsc.orgarenes can act as the wheel component, encapsulating a portion of the axle within their cavity. The formation of these complexes is often driven by favorable non-covalent interactions between the calixarene and the axle.

Catenanes are composed of two or more interlocked macrocycles. mdpi.com The synthesis of calix rsc.orgarene-based catenanes involves the threading of one macrocycle through another, followed by a ring-closing reaction to form the interlocked structure. mdpi.com The unique three-dimensional structure of calixarenes can be exploited to direct the formation of complex, multi-ring catenated systems. researchgate.netnih.gov

The study of these mechanically interlocked molecules is not only of fundamental chemical interest but also holds promise for the development of molecular machines and switches, where the relative positions of the interlocked components can be controlled by external stimuli. beilstein-journals.orgmdpi.com

Design Principles for Threading and Capping

The successful formation of a rsc.orgrotaxane from a calix chemrxiv.orgarene wheel and a guest axle is governed by a series of non-covalent interactions. These can include π-π stacking, hydrogen bonding, and solvophobic effects. For calix chemrxiv.orgarenes, the electron-rich cavity provides a suitable environment for the inclusion of electron-deficient guest molecules.

In related systems, such as those involving tris(N-phenylureido)calix chemrxiv.orgarenes, the threading of dicationic axles derived from 4,4'-bipyridinium has been shown to be highly efficient. The process is often unidirectional, with the axle entering the calixarene cavity through the wider, more flexible rim. This directionality is a key design principle, enabling the formation of oriented pseudorotaxanes. The subsequent "capping" or stoppering of the threaded axle is a crucial step to form a stable rotaxane. This is typically achieved by reacting the ends of the axle with bulky molecules that are too large to pass through the calixarene annulus.

The choice of solvent also plays a critical role. In weakly polar solvents, the non-covalent interactions that drive the self-assembly process are more pronounced. For instance, the formation of pseudorotaxanes with certain calix chemrxiv.orgarene derivatives and viologen-based axles is favored in solvents like deuterated benzene.

A significant advancement in this area is the "active template" approach, where the calix chemrxiv.orgarene cavity not only recognizes the guest but also facilitates the capping reaction, leading to higher yields and faster reaction kinetics for rotaxane synthesis.

Control of Molecular Motion

Once a rotaxane is formed, the macrocycle can often move along the axle between different recognition sites, a process known as molecular shuttling. The ability to control this motion is a key goal in the development of molecular machines. This control can be exerted through various external stimuli, including changes in solvent polarity, temperature, light, or the addition of chemical reagents.

For example, in some rotaxane systems, the position of the macrocycle on the axle can be influenced by the counterions present. The shuttling motion can be reversibly controlled by the addition and removal of specific anions. This anion-modulated molecular motion highlights the sensitivity of these supramolecular systems to their environment.

The rate of shuttling is a critical parameter and can be studied using techniques such as dynamic NMR spectroscopy. The energy barriers for the movement of the macrocycle can be determined from these studies, providing insights into the strength of the interactions between the wheel and the different stations on the axle.

While these principles are derived from studies on other calix chemrxiv.orgarene derivatives, they form the basis for the potential design and control of supramolecular architectures involving this compound. The long dodecyl chains at the para-position would likely influence the solubility and aggregation properties of the macrocycle, potentially leading to the formation of unique supramolecular assemblies and influencing the dynamics of any resulting rotaxanes. However, without specific experimental data on this compound, these remain informed extrapolations.

Advanced Applications in Chemical Systems

Molecular Sensing and Detection Systems

The inherent host-guest recognition capabilities of calixarenes, including para-dodecylcalix(6)arene and its derivatives, have been extensively explored for the development of highly sensitive and selective molecular sensors. These systems operate on the principle of binding a specific analyte within the calixarene (B151959) cavity or through interactions with functional groups appended to the macrocyclic framework, leading to a measurable signal.

Fluorometric sensing represents a powerful analytical technique due to its high sensitivity. Calix nih.govarene derivatives have been successfully employed as fluorescent chemosensors. For instance, a calix nih.govarene functionalized with three quinoline (B57606) fluorophores at the large rim and three imidazole (B134444) arms at the small rim has been synthesized to act as a selective sensor for primary alkylamines. The binding of a primary amine to a zinc(II) complex of this calixarene derivative results in a significant shift and enhancement of the fluorescence emission. This response is dependent on the length and shape of the primary amine, demonstrating the potential for selective molecular recognition.

Another example involves a calix nih.govtris-pyrenylurea derivative that exhibits selective binding to phosphatidylcholine-type lipids. The interaction between the zwitterionic headgroup of the lipid and the receptor's hydrogen-bonding donor site and hydrophobic pocket leads to a detectable fluorescent response. This biomimetic recognition highlights the tunability of calix nih.govarene scaffolds for sensing biologically relevant molecules.

Calix nih.govarene Derivative Analyte Sensing Principle Observed Change
Quinoline-imidazole functionalized calix nih.govarene-Zn(II) complexPrimary alkylaminesHost-guest adduct formationShift and enhancement of fluorescence emission
Calix nih.govtris-pyrenylureaPhosphatidylcholine-type lipidsComplementary H-bonding and hydrophobic interactionsChange in fluorescence signal

Electrochemical sensors based on calixarenes offer advantages such as high sensitivity, experimental simplicity, and the potential for miniaturization. While specific studies on this compound are limited, research on related calixarenes demonstrates the feasibility of this approach. For example, calix nih.govarene derivatives have been used to modify gold electrodes for the electrochemical determination of dopamine (B1211576). The formation of a supramolecular complex between the calix nih.govarene and dopamine on the electrode surface generates a measurable electrochemical signal.

Furthermore, pillar nih.govarenes, which are structurally related to calixarenes, have been investigated for their electrochemical behavior and application in biosensors. When adsorbed on an electrode surface, pillar nih.govarene retains its ability for supramolecular interactions and can act as a mediator in electrochemical reactions, enabling the detection of various analytes, including pesticides and neurotransmitter inhibitors. These examples underscore the potential of large macrocyclic arenes like this compound in the development of novel electrochemical sensing platforms.

Colorimetric sensors provide a straightforward and often visual method for analyte detection. Calixarene derivatives have been utilized in the fabrication of colorimetric sensor arrays. These arrays consist of multiple chemo-selective dyes, some of which can be based on or interact with calixarenes, immobilized on a solid support. The exposure to a target analyte induces color changes in the dyes, creating a unique "fingerprint" for each substance. This technology has been applied to the detection of a wide range of compounds, including explosives and volatile organic compounds.

In a specific application, p-sulfonatocalix nih.govarene-modified gold nanoparticles have been employed as colorimetric probes for the detection of diaminobenzene isomers. The interaction between the analyte and the functionalized nanoparticles leads to their aggregation, resulting in a distinct color change from red to blue. This demonstrates the utility of functionalized calix nih.govarenes in creating sensitive and selective colorimetric detection systems.

The versatility of the calixarene framework allows for its adaptation to detect a wide array of specific and impactful analytes.

Heavy Metals: Calixarene-based electrochemical sensors have been reviewed for their effectiveness in determining heavy metal ions. The selectivity of these sensors is often governed by the specific functional groups appended to the calixarene core, which can be tailored to bind preferentially with certain metal ions. For example, various calix nih.govarene derivatives have demonstrated high selectivity towards ions such as Hg²⁺.

Explosives: Calix nih.govarene-containing polymers have been developed as fluorescent sensors for nitroaromatic explosives. mdpi.com The presence of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) quenches the fluorescence of these polymers, with the degree of quenching correlating to the concentration of the explosive. mdpi.com This provides a sensitive method for the detection of these hazardous materials in both solution and vapor phases. mdpi.com

Biomarkers: As mentioned previously, a functionalized calix nih.govarene has been shown to selectively bind to phosphatidylcholine, a crucial component of cell membranes and thus a significant biomarker. This highlights the potential of this compound derivatives in biomedical diagnostics.

Separation and Extraction Technologies

The ability of this compound and related compounds to selectively encapsulate guest molecules makes them valuable in separation and extraction processes. The long dodecyl chains enhance their solubility in organic solvents, facilitating their use in liquid-liquid extraction systems.

Liquid-liquid extraction is a widely used technique for the separation of compounds based on their differential partitioning between two immiscible liquid phases. Calixarenes can act as selective extractants by forming stable complexes with target molecules or ions in one phase, thereby facilitating their transfer from the other phase.

While specific data on this compound is not extensively available, studies on similar calixarenes with long alkyl chains, such as p-tert-octylcalix nih.govarene carboxylic acid derivatives, have demonstrated their efficacy in the liquid-liquid extraction of metal ions. These derivatives, when dissolved in suitable organic solvents, can selectively extract metal ions from an aqueous phase. The efficiency of extraction is influenced by factors such as the pH of the aqueous phase and the concentration of the calixarene extractant.

The table below summarizes the extraction capabilities of a related calixarene derivative.

Calixarene Derivative Target Ion Organic Solvent Key Finding
p-tert-octylcalix nih.govarene tetracarboxylic acidRare earth metal ionsAromatic ethersEfficient extraction from aqueous phase

Membrane Separation

The intrinsic ability of calix rsc.orgarenes to form host-guest complexes and their tailored structural features make them excellent candidates for enhancing the selectivity and efficiency of membrane-based separation processes. They are utilized as carriers or fixed sites within various membrane configurations, including polymer inclusion membranes (PIMs) and bulk liquid membranes (BLMs).

One study synthesized a calix rsc.orgarene derivative possessing both carboxylic acid and carboxamide groups in an alternating arrangement. researchgate.net This carrier was incorporated into a cellulose (B213188) triacetate (CTA) polymeric membrane to study the transport of alkali and alkaline-earth metal ions. researchgate.net The mechanism involves the selective binding of the metal ion by the calix rsc.orgarene cavity on the source phase side of the membrane, transport of the complex across the membrane, and subsequent release of the ion into the receiving phase. researchgate.net In this system, the Ba²⁺ ion exhibited the highest transport rate, demonstrating the carrier's selectivity. researchgate.net The polymer inclusion membrane showed high durability, remaining functional for over 30 days. researchgate.net

Furthermore, calix rsc.orgarenes have been used to create composite membranes that function as molecular sieves. acs.org These are fabricated by creating perforated monolayers of calix rsc.orgarene derivatives, which can offer precise size-exclusion capabilities for separating molecules. acs.org

Table 1: Metal Ion Transport Rates through a Calix rsc.orgarene-Based Polymer Inclusion Membrane (PIM) researchgate.net
Metal IonTransport Rate (10⁻⁸ mol·h⁻¹·m⁻²)Permeability Coefficient (P, 10⁻⁷ m·s⁻¹)
Li⁺2.250.62
Na⁺8.482.35
K⁺14.283.96
Mg²⁺1.560.43
Ca²⁺3.871.07
Ba²⁺15.224.22

Adsorption and Gas Separation

The well-defined cavities and functionalizable portals of calix rsc.orgarenes allow them to act as selective adsorbents for various molecules, including gases and environmental pollutants. By incorporating them as fillers into polymeric matrices, mixed matrix membranes (MMMs) with enhanced gas separation properties can be developed. mdpi.com

For instance, Langmuir-Blodgett bilayer films composed of calix rsc.orgarene and poly(sodium 4-styrenesulfonate) (PSS) have demonstrated significant gas separation capabilities. rsc.org These membranes exhibit high selectivity for CO₂ over N₂, with a reported selectivity of 88. rsc.org This performance is attributed to the specific interactions between the CO₂ molecules and the calixarene cavities. rsc.org

In the solid state, derivatives such as azacalix rsc.orgarene hexamethyl ether have shown the ability to selectively adsorb CO₂ from a mixture of gases. nih.gov This selectivity arises from favorable interactions, such as quadrupole/induced-dipole or hydrogen bonding, between the CO₂ and the azacalix rsc.orgarene structure. nih.gov In contrast, the carbocyclic analogue, p-tert-butylcalix rsc.orgarene hexamethyl ether, showed almost no uptake of CO₂, highlighting the critical role of the nitrogen bridges in the azacalixarene for CO₂ recognition. nih.gov

Calix rsc.orgarene-based polymers have also been developed for environmental remediation. A polymer incorporating p-tert-butyl calix rsc.org-1,4-crown-4 demonstrated high adsorption capacities (reaching 90%) for various aniline (B41778) derivatives, a class of common water pollutants. rsc.org This efficiency is due to the combination of the large, stable calix rsc.orgarene cavity and multiple interaction modes, including hydrogen bonding and π-π stacking. rsc.org

Table 2: Gas Permeance and Selectivity of a Calix rsc.orgarene/PSS Bilayer Film rsc.org
GasPermeance (10⁻⁶ cm³ (cm²·s·cmHg)⁻¹)Selectivity RatioSelectivity Value
He94.1He/N₂159
N₂0.59He/CO₂1.8
CO₂51.9CO₂/N₂88

Catalysis and Biocatalysis

The unique structural features of calix rsc.orgarenes make them highly effective scaffolds for the development of novel catalysts and enzyme mimics. Their ability to pre-organize substrates, create specific microenvironments, and stabilize metal centers leads to enhanced catalytic activity and selectivity.

Phase Transfer Catalysis

In phase-transfer catalysis (PTC), a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. Calixarenes are effective in this role due to their ability to encapsulate cations within their hydrophobic cavity. koreascience.kr This mechanism involves the calixarene capturing a metal cation (e.g., K⁺ from KF) from the solid or aqueous phase and transporting it into the organic phase. koreascience.kr This process increases the reactivity of the accompanying anion (e.g., F⁻), which is poorly solvated in the organic medium, thereby accelerating nucleophilic substitution reactions. koreascience.kr

Calixarene-based ionic liquids have been shown to be excellent phase-transfer catalysts for nucleophilic substitution reactions in water. researchgate.net These compounds combine the cation-binding properties of the calixarene scaffold with the characteristics of ionic liquids. The resulting catalyst exhibits a synergistic effect, where the calixarene cavity acts as a nanoreactor, solubilizing and transferring hydrophobic substrates into its hydrophobic core where the reaction takes place. researchgate.net

Coordination Catalysis (e.g., Polymerization, CO₂ Fixation)

By functionalizing the rims of the calix rsc.orgarene scaffold, ligands can be created that coordinate to metal centers, forming well-defined organometallic catalysts. The calix rsc.orgarene framework provides a robust platform capable of accommodating multiple metal centers, influencing their geometry and reactivity. rsc.orgresearchgate.net

These metallocalix rsc.orgarene complexes have been successfully employed as pre-catalysts for ethylene (B1197577) polymerization and the copolymerization of ethylene with propylene (B89431) or 1-hexene. researchgate.net Additionally, titanium and vanadium complexes of calix[n]arenes (where n=4, 6, 8) have been screened for their ability to catalyze the co-polymerization of propylene oxide and CO₂ to form polycarbonates. researchgate.net

More recently, titanium-oxo clusters (TOCs) functionalized with tert-butylcalix rsc.orgarene have been synthesized and used for the photocatalytic fixation of CO₂. rsc.orgresearchgate.net In this system, the calix rsc.orgarene ligand acts as a "functional armor," stabilizing the titanium-oxo core and enhancing its photoelectronic properties. rsc.org The calixarene facilitates electron transfer to the titanium-oxo core, broadening the catalyst's light absorption into the visible region. rsc.org This leads to superior catalytic activity and high stability for the cycloaddition of CO₂ to epoxides. rsc.orgresearchgate.net

Table 3: Performance of a Calix rsc.orgarene-Functionalized Titanium-Oxo Cluster (Ti28-TBC6A) in Catalytic CO₂ Fixation rsc.org
Substrate (Epoxide)Time (h)Yield (%)Selectivity (%)
Propylene oxide1296>99
1,2-Epoxybutane1298>99
Styrene oxide1299>99
Epichlorohydrin1295>99

Enzyme Mimicry and Biocatalytic Applications

The structure of calix rsc.orgarenes, which combines a hydrophobic binding pocket with a platform for positioning catalytically active groups, makes them ideal scaffolds for mimicking the active sites of metalloenzymes. tandfonline.com This biomimetic approach aims to replicate not only the primary coordination sphere of the metal ion but also the surrounding protein environment that dictates substrate selectivity and catalytic efficiency. acs.orgnih.gov

A notable example is the development of a water-soluble calix rsc.orgarene functionalized with imidazole groups to model the active site of zinc-containing enzymes like carbonic anhydrase. rsc.org This synthetic receptor cooperatively binds both a Zn²⁺ ion (via the imidazole arms) and a primary amine guest. rsc.org The amine is coordinated to the zinc center, while its alkyl chain is stabilized within the hydrophobic calixarene cavity. rsc.org This selective, cooperative binding in water at near-neutral pH is highly reminiscent of the substrate recognition mechanism in natural Zn-enzymes. rsc.org The calixarene cavity in these models acts as a "molecular funnel," controlling substrate access to the metal's active site, thereby mimicking the substrate channels found in enzymes. acs.org

Drug Delivery Systems (Mechanistic Focus)

Amphiphilic calix rsc.orgarenes, created by attaching hydrophilic groups (like sulfonate) to one rim and hydrophobic chains (like dodecyl) to the other, are highly effective as nanocarriers in drug delivery systems. The primary mechanism involves their self-assembly in aqueous media into well-defined nanostructures such as micelles or nanoparticles. researchgate.netnih.gov

This self-assembly is driven by the segregation of the hydrophobic alkyl chains into a core, shielded from the water by a corona of the hydrophilic head groups. beilstein-journals.orgrsc.org These nanostructures possess a dual drug-loading capacity: hydrophobic drugs can be encapsulated within the hydrophobic core of the micelle, while other guest molecules can be complexed within the intrinsic cavity of the individual calixarene units. researchgate.net

For example, amphiphilic p-sulfonatocalix rsc.orgarenes have been synthesized to form self-assembled nanostructures that can carry hydrophobic drugs like clarithromycin. nih.gov These nanoparticles are formed with a mean diameter in the range of 130-140 nm and exhibit a significant negative surface charge, which contributes to their colloidal stability. nih.gov

The encapsulation of drugs such as doxorubicin (B1662922) (DOX) by p-sulfocalix rsc.orgarene is driven by a combination of electrostatic interactions between the negatively charged sulfonate groups and the positively charged drug, along with inclusion of parts of the drug molecule into the calixarene cavity. researchgate.net This encapsulation serves to reduce the systemic toxicity of the chemotherapeutic agent. researchgate.net The release of the encapsulated drug can be triggered by environmental stimuli. For instance, in the acidic microenvironment typical of tumor tissues (pH ~5.5), the protonation state of the calixarene or the drug can change, leading to the disassembly of the nanocarrier and the controlled release of its therapeutic cargo. beilstein-journals.orgresearchgate.net

Table 4: Properties of Drug-Loaded Nanoparticles from Amphiphilic Calix rsc.orgarene Derivatives
Calixarene DerivativeDrugAverage Diameter (nm)Surface Charge (mV)Drug Loading Content (%)Reference
Calix rsc.orgarene hexa-carboxylic acid (C6HCA)Paclitaxel (PTX)~180-220> -307.5 nih.govnih.gov
Amphiphilic p-sulfonatocalix rsc.orgareneClarithromycin136.45 ± 2.41-49.93 ± 0.35Not specified nih.gov

Based on a thorough review of available research, it is not possible to generate a detailed, scientifically accurate article on the chemical compound “this compound” that adheres to the specific advanced applications outlined in your request.

The provided search results and broader scientific literature lack specific research findings on this compound in the contexts of:

Encapsulation and controlled release mechanisms.

Improvement of solubility and stability of guest molecules.

pH-triggered release systems.

Theoretical targeted delivery mechanisms.

Removal of pollutants from water.

Research in these areas predominantly focuses on other derivatives of calixarenes, such as water-soluble para-sulfonatocalix[n]arenes or less hydrophobic variants like para-tert-butylcalix[n]arenes. The properties of these compounds are significantly different from those of this compound, whose long alkyl chains render it highly lipophilic. Extrapolating findings from these different derivatives to this compound would be scientifically inaccurate and speculative.

Therefore, generating the requested article with "thorough, informative, and scientifically accurate content for each section and subsection" is not feasible while strictly focusing on the specified compound as instructed.

Structural Characterization and Spectroscopic Investigations of Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the formation and structure of para-dodecylcalix(6)arene host-guest complexes in solution. It provides detailed information on the chemical environment of individual atoms, their spatial proximity, and the dynamic processes that may be occurring.

The formation of an inclusion complex between this compound and a guest molecule typically leads to noticeable changes in the ¹H NMR spectrum. The protons of both the host and the guest experience altered chemical environments upon complexation, resulting in shifts of their resonance signals. Protons of a guest molecule that are located within the electron-rich cavity of the calixarene (B151959) are shielded by the aromatic rings, leading to significant upfield shifts (a decrease in chemical shift, δ). Conversely, protons of the host that are in close proximity to the bound guest can be either shielded or deshielded, depending on the specific interactions.

For instance, in studies of related calix nih.govarenes, the aromatic protons and the methylene (B1212753) bridge protons of the calixarene skeleton are particularly sensitive to guest binding. The magnitude of these complexation-induced shifts (CIS) can provide qualitative information about the strength of the interaction and the depth of the guest's penetration into the calixarene cavity. Titration experiments, where the guest is incrementally added to a solution of the host, allow for the monitoring of these chemical shift changes and can be used to determine the binding constant of the complex.

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ, ppm) for a Host-Guest Complex of a para-substituted Calix(6)arene

ProtonFree Host (δ, ppm)Complexed Host (δ, ppm)Δδ (ppm)
Ar-H (meta)7.107.05-0.05
Ar-CH₂-Ar (axial)4.254.15-0.10
Ar-CH₂-Ar (equatorial)3.403.32-0.08
Dodecyl-CH₂ (α)2.552.53-0.02

Note: The data presented are hypothetical and for illustrative purposes, based on typical shifts observed for related calix nih.govarene complexes.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the spatial proximity of protons within the host-guest complex. dtu.dk These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.

In the context of this compound complexes, the observation of cross-peaks between protons of the calixarene and protons of the guest molecule in a NOESY or ROESY spectrum provides direct evidence of inclusion. For example, a cross-peak between the aromatic protons of the calixarene cavity and the alkyl protons of a guest molecule would confirm that the guest is indeed located inside the host. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of intermolecular distances. This information is invaluable for constructing a detailed 3D model of the inclusion complex in solution. chemrxiv.org

This compound is a conformationally flexible molecule. Variable Temperature (VT) NMR spectroscopy is employed to study these conformational dynamics and the kinetics of guest exchange. nih.govnih.gov At room temperature, the interconversion between different conformations of the calixarene or the exchange of the guest between the free and bound states may be fast on the NMR timescale, resulting in averaged, often broad, signals.

By lowering the temperature, these dynamic processes can be slowed down. If the exchange rate becomes slow enough, separate signals for the different conformations or for the free and complexed species can be observed. From the coalescence temperature (the temperature at which two exchanging signals merge into one) and the chemical shift difference between the signals, the energy barrier (ΔG‡) for the dynamic process can be calculated. These studies provide crucial insights into the conformational stability of the calixarene and its complexes, as well as the mechanism of guest binding and release. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) for Complex Stoichiometry

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a highly effective method for determining the stoichiometry of non-covalent host-guest complexes. ESI-MS allows for the transfer of intact complexes from solution to the gas phase with minimal fragmentation. researchgate.net

When a solution containing this compound and a guest is analyzed by ESI-MS, a peak corresponding to the mass-to-charge ratio (m/z) of the [host+guest]⁺ complex can be observed, in addition to the signals for the free host and guest. The presence of this peak is a clear indication of complex formation. By analyzing the mass spectrum, the stoichiometry of the complex can be unambiguously determined. For example, the observation of a peak at an m/z corresponding to one molecule of this compound plus one molecule of the guest would confirm a 1:1 stoichiometry. In some cases, higher-order complexes, such as 1:2 or 2:1 (host:guest), may also be detected.

Table 2: ESI-MS Data for a Hypothetical 1:1 Complex of para-Dodecylcalix(6)arene and a Guest Molecule

SpeciesCalculated m/zObserved m/zAssignment
Host1526.41526.4[Calixarene+H]⁺
Guest150.2150.2[Guest+H]⁺
Complex1676.61676.6[Calixarene+Guest+H]⁺

Note: The m/z values are hypothetical and for illustrative purposes.

UV-Visible and Fluorescence Spectroscopy for Binding Studies

UV-Visible and fluorescence spectroscopy are valuable techniques for studying the binding interactions of this compound, particularly with guest molecules that are chromophoric or fluorophoric. ut.ac.ir The formation of a host-guest complex can perturb the electronic ground and/or excited states of the guest, leading to changes in its absorption or emission spectrum.

In a UV-Visible titration experiment, the absorption spectrum of the guest is monitored as the concentration of the calixarene is systematically increased. Changes in the position of the absorption maximum (λmax) or the molar absorptivity (ε) can be used to calculate the binding constant and stoichiometry of the complex.

Fluorescence spectroscopy is often more sensitive. The inclusion of a fluorescent guest within the hydrophobic cavity of the calixarene can lead to a significant enhancement or quenching of its fluorescence intensity, as well as shifts in the emission wavelength. These changes are due to the altered microenvironment of the guest, which can affect its excited-state properties and non-radiative decay pathways. By fitting the changes in fluorescence intensity as a function of the host concentration, detailed information about the binding affinity can be obtained. researchgate.net

X-ray Crystallography of Host-Guest Complexes

Single-crystal X-ray crystallography provides the most definitive and detailed structural information about host-guest complexes in the solid state. nih.gov By determining the precise three-dimensional arrangement of atoms in a crystal of the complex, this technique can reveal:

The exact conformation of the this compound host (e.g., cone, partial cone, 1,2,3-alternate).

The specific location and orientation of the guest molecule within the calixarene cavity.

The nature and geometry of the intermolecular interactions (e.g., van der Waals forces, C-H···π interactions) that stabilize the complex.

The stoichiometry of the complex in the crystal lattice.

While obtaining suitable single crystals for X-ray diffraction can be challenging, the resulting structural data is unparalleled in its detail. For instance, crystallographic studies on the closely related p-tert-butylcalix nih.govarene have shown that the conformation of the calixarene in the solid state can be influenced by the solvent from which it is crystallized. nih.gov Similarly, the crystal structure of a p-tert-butyl(tetradecyloxy)calix nih.govarene derivative has been reported, providing insights into the packing of these large macrocycles. nih.gov Such studies provide a static snapshot of the complex, which complements the dynamic information obtained from solution-state techniques like NMR. researchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.orgnih.gov

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of a detailed scientific article.

Extensive searches for research data, structural characterization, and spectroscopic investigations specifically on complexes of this compound have yielded no specific results for this particular compound. The scientific literature readily provides information on a variety of other para-substituted calix nih.govarene derivatives, but data concerning the dodecyl-substituted variant is absent.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline, which includes specific subsections on the electron microscopy of aggregated structures and the thermodynamic and kinetic characterization of its complexes. The strict requirement to focus solely on this compound cannot be met due to the lack of available scientific literature and data for this specific chemical entity.

Research is available for related compounds, such as:

para -Acylcalix nih.govarenes: Studies have described the synthesis of derivatives with butanoyl, hexanoyl, and octanoyl chains. However, attempts to formulate these into stable solid lipid nanoparticles have been reported as unsuccessful.

para -Isopropylcalix nih.govarene: The complexation behavior of this derivative with cesium cations has been a subject of thermodynamic studies, investigating aspects such as the stability of the formed complexes in different solvent systems.

The absence of specific data for this compound in the current body of scientific literature makes it impossible to generate the requested in-depth article.

Theoretical and Computational Chemistry

Molecular Dynamics (MD) Simulations of Host-Guest Systems

Molecular dynamics (MD) simulations are employed to model the time-dependent behavior of para-dodecylcalix nih.govarene host-guest systems, offering a dynamic picture of the binding process. These simulations can reveal the pathways of guest entry and exit, the conformational flexibility of the calixarene (B151959) host upon binding, and the role of solvent molecules in mediating the interaction.

In studies of related calixarenes, such as p-tert-butylcalix beilstein-journals.orgarene with small gas molecules, MD simulations have been instrumental in understanding the stability of the resulting complexes and the mechanisms of gas entry into the host cavity. nih.gov The thermal fluctuations of the calixarene framework, as captured by MD, are consistent with proposed mechanisms for guest ingress and egress. nih.gov For para-dodecylcalix nih.govarene, MD simulations would be particularly valuable for understanding how the long, flexible dodecyl chains influence the solubility of the macrocycle in different media and how their dynamics affect the accessibility of the binding cavity to potential guest molecules. These simulations can map the potential of mean force for a guest molecule approaching the calixarene cavity, identifying energy barriers and stable binding locations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It offers a balance between accuracy and computational cost, making it ideal for the large systems typical of calixarene host-guest complexes.

The flexible nature of the calix nih.govarene macrocycle gives rise to a variety of possible conformations, each with distinct shapes and potential for guest recognition. DFT calculations are crucial for determining the optimized geometries of these conformers and their relative stabilities.

For the parent calix nih.govarene and p-tert-butylcalix nih.govarene, DFT studies using the B3LYP functional have systematically characterized the various conformers. scispace.com The relative stability is found to be highly dependent on the intricate network of intramolecular hydrogen bonds among the lower-rim hydroxyl groups. scispace.com The typical order of stability for calix nih.govarene is: cone (pinched) > partial-cone > cone (winged) ≈ 1,2-alternate ≈ 1,2,3-alternate > 1,4-alternate > 1,3-alternate > 1,3,5-alternate. scispace.com The presence of bulky p-substituents, such as the dodecyl groups in para-dodecylcalix nih.govarene, would be expected to influence this energetic landscape, potentially favoring certain conformations over others due to steric interactions.

Table 1: Relative Stability of Calix nih.govarene Conformers Calculated by DFT (B3LYP/6-31G(d,p))
ConformerRelative Energy (kcal/mol)
Cone (Pinched)0.00
Partial-cone1.58
Cone (Winged)2.88
1,2-Alternate2.91
1,2,3-Alternate3.06
1,4-Alternate5.33
1,3-Alternate6.67
1,3,5-Alternate11.33

Data sourced from a DFT conformational study on the parent calix nih.govarene and are illustrative of the energetic landscape. scispace.com

A primary application of DFT in the study of para-dodecylcalix nih.govarene is the calculation of binding and interaction energies within host-guest complexes. These calculations quantify the strength of the association and can dissect the contributions of different non-covalent forces, such as hydrogen bonding, cation-π, π-π stacking, and van der Waals interactions. nih.gov

Table 2: Calculated Contribution of +N–H···O Hydrogen Bonding to the Total Binding Energy in Complexes of tert-butylammonium (B1230491) with Different Conformers of a Calix nih.govarene Derivative
Complex ConformationH-Bonding Contribution to Total Binding Energy (%)
1,2,3-Alternate80%
Cone61%
paco42%
1,2-Alternate35%

Data adapted from a study on hexahexyloxycalix nih.govarene, demonstrating the role of host conformation in binding efficiency. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for understanding the electronic properties of para-dodecylcalix nih.govarene, which underpin its ability to act as a host molecule. These calculations can determine the distribution of electron density, identify reactive sites, and predict spectroscopic properties.

Methods like DFT are used to compute the electrostatic potential (ESP) map, which visualizes the electron-rich and electron-poor regions of the molecule. For calixarenes, the ESP map typically shows a region of negative potential within the cavity, associated with the π-electrons of the aromatic rings, making it an ideal binding site for cations or electron-deficient guests. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic transitions and reactivity. The HOMO is often located on the electron-rich phenolic units, while the LUMO may be distributed more broadly. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Predictive Modeling of Supramolecular Interactions

Beyond analyzing individual host-guest pairs, computational chemistry allows for the predictive modeling of larger supramolecular assemblies and the rational design of new host systems. By understanding the fundamental interactions that drive complexation and self-assembly, models can be developed to predict how para-dodecylcalix nih.govarene might behave in different environments or how its structure could be modified to target specific guest molecules.

This predictive power is crucial for designing novel sensors, drug delivery systems, or self-assembling materials. For instance, computational models could be used to screen a virtual library of potential guest molecules to identify those with the highest predicted binding affinity for para-dodecylcalix nih.govarene. Furthermore, models can simulate how individual calixarene molecules interact with each other, predicting the formation of dimers, larger aggregates, or even highly ordered two-dimensional patterns on surfaces, where the long dodecyl chains would play a critical role in mediating intermolecular interactions. nih.gov This predictive capability accelerates the discovery and optimization of functional supramolecular systems based on the para-dodecylcalix nih.govarene scaffold.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways for Enhanced Selectivity and Yield

The synthesis of precisely functionalized calixarenes is paramount for their application in advanced materials and systems. Future research will focus on developing novel synthetic pathways that offer greater control over selectivity and higher yields, particularly for larger macrocycles like calix chemrxiv.orgarenes. While the synthesis of the parent p-tert-butylcalix chemrxiv.orgarene can achieve high yields, the selective functionalization of its lower rim remains a challenge due to the molecule's conformational flexibility. researchgate.net

Current research has demonstrated that by carefully selecting reaction conditions such as the base, solvent, and alkylating agent, various partially alkylated derivatives of p-tert-butylcalix chemrxiv.orgarene can be obtained in moderate to good yields. researchgate.netscispace.com For instance, methylation and benzylation have shown regioselectivity towards 1,2-di- and 1,2,3-trisubstitution. scispace.com Future work will likely explore more sophisticated strategies, including the use of directing groups and template-assisted synthesis, to achieve specific substitution patterns on the calix chemrxiv.orgarene scaffold. The development of one-pot procedures and the application of modern synthetic methods like "click chemistry" are also anticipated to streamline the synthesis of complex, functionalized para-dodecylcalix(6)arene derivatives with high efficiency. iastate.edu

Integration into Multi-Component Supramolecular Systems

The ability of this compound to act as a host molecule makes it an ideal component for constructing complex, multi-component supramolecular systems such as rotaxanes and catenanes. These mechanically interlocked molecules (MIMs) are at the heart of research into molecular machines and switches.

Recent studies have shown that calix chemrxiv.orgarene derivatives can act as the "wheel" component in pseudorotaxanes, where a linear "axle" molecule threads through the macrocyclic cavity. nih.govbeilstein-journals.org The formation and stability of these assemblies are governed by non-covalent interactions between the host and guest. For example, a dansyl-functionalized calix chemrxiv.orgarene has been shown to form a pseudorotaxane with a bipyridinium-based axle, creating a multiresponsive system. nih.gov The larger and more flexible cavity of calix chemrxiv.orgarenes, compared to their calix researchgate.netarene counterparts, allows for the accommodation of bulkier guests and the potential for more complex, interwoven structures like researchgate.netrotaxanes. mdpi.comnih.gov The long dodecyl chains in this compound can further influence the solubility and self-assembly properties of these systems in various media. Future research will likely focus on creating sophisticated, functional MIMs where the mechanical motion can be controlled by external stimuli, leading to applications in molecular electronics and sensing.

Exploration of Smart and Adaptive Materials Based on this compound

"Smart" or "stimuli-responsive" materials, which can change their properties in response to external triggers, represent a significant area of materials science. The incorporation of this compound into polymers and gels is a promising route to creating such advanced materials. The dodecyl groups can enhance solubility in organic solvents and promote self-assembly into soft materials like gels and liquid crystals. acs.orgnih.gov

Researchers have successfully created multi-stimuli responsive polymers by incorporating calix researchgate.netarene units into a polymer backbone with azo-bridges. helsinki.fi These materials respond to light, temperature, and the presence of guest molecules. helsinki.fi Similarly, supramolecular gels based on calix researchgate.netarenes have been developed for drug encapsulation and release, with their mechanical properties and release rates controlled by temperature, solvent, and UV exposure. rsc.org

Future work in this area will extend these concepts to calix chemrxiv.orgarene-based systems. The larger cavity of this compound could allow for the encapsulation and controlled release of larger drug molecules. The long alkyl chains can also play a role in the thermo-responsive behavior of these materials. The development of smart gels, films, and coatings based on this compound could lead to applications in drug delivery, tissue engineering, and sensing. nih.govrsc.org

Sustainable and Green Chemistry Approaches in Calixarene (B151959) Research

In line with the growing emphasis on environmentally friendly chemical processes, future research on this compound will increasingly adopt green chemistry principles. This includes the use of safer solvents, reducing energy consumption, and minimizing waste generation.

A particularly promising green synthetic method is mechanochemistry, where reactions are induced by mechanical force, often in the absence of a solvent. Mechanochemical-assisted synthesis has been successfully applied to the functionalization of calix researchgate.netarenes, resulting in reduced reaction times and the avoidance of organic solvents. researchgate.netbeilstein-archives.org For instance, a mechanochemical procedure was developed for the synthesis of p-nitro calix chemrxiv.orgarene from p-tert-butyl calix chemrxiv.orgarene, significantly shortening the reaction time from several hours to just 2.5 hours. researchgate.net

Future efforts will focus on adapting and optimizing these solvent-free or reduced-solvent methods for the synthesis and modification of this compound. This will not only make the production of these valuable macrocycles more sustainable but also potentially lead to novel reactivities and products.

Synthesis MethodKey AdvantagesCalixarene ExampleReference
Mechanochemistry Reduced reaction time, solvent-free, lower energy consumptionp-Nitro calix chemrxiv.orgarene researchgate.netbeilstein-archives.org
Conventional Synthesis Well-established procedures, high yields for parent compoundsp-tert-Butylcalix chemrxiv.orgarene researchgate.net

Advanced Characterization Techniques for Dynamic Supramolecular Assemblies

Understanding the structure, dynamics, and function of supramolecular assemblies formed by this compound requires the use of sophisticated analytical techniques. The dynamic nature of these non-covalently linked systems presents unique characterization challenges.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and host-guest interactions of calixarenes in solution. chemrxiv.org Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study the size and composition of supramolecular aggregates. researchgate.net Variable temperature NMR experiments provide insights into the conformational dynamics of the calixarene macrocycle. acs.orgnih.govtandfonline.com

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), has emerged as a crucial method for characterizing non-covalent complexes. scripps.eduacs.org It allows for the determination of the stoichiometry and stability of host-guest complexes in the gas phase. acs.org

Characterization TechniqueInformation ObtainedReference
NMR Spectroscopy Conformation, host-guest interactions, dynamics, aggregate size chemrxiv.orgresearchgate.netacs.org
Mass Spectrometry (ESI, MALDI) Stoichiometry, stability of non-covalent complexes scripps.eduacs.orgacs.org

Future research will see the increasing application of a combination of these advanced techniques, along with computational modeling, to gain a comprehensive understanding of the complex behavior of this compound-based supramolecular systems.

Translation of Fundamental Research to Scalable Technologies

A major future challenge is the translation of fundamental research on this compound into scalable technologies with real-world applications. This requires not only the development of efficient and cost-effective large-scale synthesis methods but also a thorough understanding of the material's performance in applied contexts.

The scaling up of calixarene synthesis has been demonstrated for certain derivatives, indicating that industrial production is feasible. researchgate.net Potential applications for this compound and its derivatives are diverse. Their ability to form complexes with a variety of ions and molecules makes them suitable for:

Separation Technologies: Extraction of valuable or toxic metal ions from waste streams. researchgate.net

Sensors: Development of chemical sensors for environmental monitoring or medical diagnostics.

Drug Delivery: Encapsulation and controlled release of therapeutic agents. davuniversity.orgnih.gov

Catalysis: Acting as nanoreactors to control chemical reactions.

The long dodecyl chains of this compound can be particularly advantageous in applications requiring solubility in non-polar media or for the formation of self-assembled monolayers on surfaces. Bridging the gap between laboratory-scale discoveries and industrial application will be a key driver of future research in this field.

Q & A

Q. What steps ensure reproducibility in para-dodecylcalix[6]arene-based drug delivery studies?

  • Methodological Answer :
  • Standardize Materials : Source lipids (e.g., DOPC) from certified vendors (≥99% purity).
  • Document Protocols : Adhere to MIAB guidelines for nanoparticle characterization (size via DLS, ζ-potential).
  • Data Sharing : Deposit raw spectra/chromatograms in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.